4-n-Propylheptadecane
Description
Properties
CAS No. |
55044-10-5 |
|---|---|
Molecular Formula |
C20H42 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
4-propylheptadecane |
InChI |
InChI=1S/C20H42/c1-4-7-8-9-10-11-12-13-14-15-16-19-20(17-5-2)18-6-3/h20H,4-19H2,1-3H3 |
InChI Key |
KWOQMARCKSGDGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCC)CCC |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for Branched Long Chain Alkanes
Established Organic Synthesis Routes for Branched Hydrocarbons
Traditional organic synthesis provides a robust toolkit for assembling branched alkanes. These methods often involve the creation of a carbon skeleton followed by reduction to the final alkane.
Alkylation is a fundamental process for attaching an alkyl group to a substrate. mt.comwikipedia.org In the context of branched alkanes, this typically involves the reaction of a nucleophilic carbon species (a carbanion equivalent) with an electrophilic alkylating agent, such as an alkyl halide. wikipedia.org One of the most common C-C bond-forming reactions is the Friedel-Crafts alkylation, though it is primarily used for aromatic substrates. mt.comresearchgate.net For aliphatic systems, metal-catalyzed cross-coupling reactions serve as a powerful alternative. For example, organometallic compounds can react with alkyl halides to form a new C-C bond, a process that can be catalyzed by transition metals like palladium, cobalt, or copper. organic-chemistry.org The choice of catalyst and ligands is crucial for achieving high yields, especially when coupling sterically hindered or unactivated alkyl groups. organic-chemistry.org
Once the desired carbon skeleton containing functional groups like double bonds or carbonyls is assembled, reductive methods are employed to produce the final saturated alkane.
Common strategies include:
Hydrogenation of Alkenes and Alkynes: Catalytic hydrogenation is a widely used method for reducing carbon-carbon double or triple bonds to single bonds. Catalysts such as palladium on carbon (Pd/C), platinum oxide (Adams' catalyst), or Raney nickel are effective under hydrogen pressure. organic-chemistry.org This is often the final step after an elimination reaction has been used to form an alkene.
Reduction of Carbonyl Groups: Aldehydes and ketones, often intermediates in alkane synthesis, can be completely reduced to methylene (B1212753) (CH2) groups. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for this transformation. stackexchange.com
Deoxygenation of Alcohols: Alcohols can be converted to alkanes through a two-step process involving conversion to a tosylate or halide followed by reduction with a hydride source like lithium aluminum hydride (LiAlH4). More direct, metal-catalyzed deoxygenation methods are also being developed. researchgate.net
Organomagnesium (Grignard) and organolithium reagents are among the most powerful nucleophiles in organic synthesis, making them essential for constructing the carbon framework of branched alkanes. pharmacy180.comnumberanalytics.comwikipedia.org Their high reactivity stems from the polar nature of the carbon-metal bond, which imparts significant carbanionic character to the carbon atom. wikipedia.orgwikipedia.org
These reagents can be used in several ways:
Coupling with Alkyl Halides: Both Grignard and organolithium reagents can couple with alkyl halides to form a C-C bond. organic-chemistry.org For instance, a potential synthesis for the 4-n-propylheptadecane skeleton could involve the reaction of propylmagnesium bromide with 1-bromotridecane (B143060) in the presence of a suitable catalyst.
Addition to Carbonyls: A more common and controllable approach involves the addition of the organometallic reagent to an aldehyde or ketone. unacademy.comlibretexts.org The resulting secondary or tertiary alcohol is then deoxygenated to yield the alkane. masterorganicchemistry.com Organolithium reagents can also react with carboxylic acids to produce ketones after hydrolysis, providing another entry point for creating branched structures. pharmacy180.com
A hypothetical retrosynthesis of this compound using these methods is outlined below.
| Route | Key Reagents | Intermediate | Final Step |
| Route A: Ketone Path | Heptadecan-4-one, Propylmagnesium bromide | 4-Propylheptadecan-4-ol | Deoxygenation |
| Route B: Coupling Path | Propylmagnesium bromide, 1-Bromotetradecane | This compound | Direct formation |
| Route C: Ester Path | Methyl tetradecanoate, Propyl-lithium (2 equiv.) | 4-Propylheptadecan-4-ol | Deoxygenation |
This table presents theoretical pathways to this compound, illustrating the versatility of Grignard and organolithium reagents.
For branched alkanes with chiral centers, controlling the stereochemistry is a significant challenge. The synthesis of specific stereoisomers of branched-chain insect pheromones, such as 7,11-dimethylheptadecane, highlights the advanced strategies required. acs.org Achieving stereocontrol often involves the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions. chinesechemsoc.orghanessiangroup.com For example, asymmetric hydrogenation or asymmetric alkylation can introduce a specific stereochemistry at the branching point. Modern methods integrate techniques like photoredox and transition metal catalysis to achieve high levels of enantioselectivity in C-C bond formation. chinesechemsoc.org While this compound itself is achiral, the principles of stereocontrol are critical for the synthesis of many other complex branched alkanes. acs.org
Novel Approaches in the Preparation of High Molecular Weight Branched Alkanes
Synthesizing very long-chain (C40+) branched alkanes presents unique challenges, such as the low solubility of intermediates, which can hinder reactions. jst.go.jpnih.gov This has driven the development of novel synthetic routes.
A powerful modern method for the synthesis of high molecular weight branched alkanes employs the alkylation of 1,3-dithianes. jst.go.jpnih.gov The 1,3-dithiane (B146892) group acts as a masked carbonyl, and its C-2 proton can be readily removed by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic anion. orgsyn.org
The general three-step synthesis proceeds as follows: jst.go.jptandfonline.com
Dithiane Formation: A dithiane precursor, such as a bis(dithianyl)alkane, is formed by reacting 1,3-propanedithiol (B87085) with a suitable electrophile. jst.go.jporgsyn.org
Controlled Alkylation: The dithiane is deprotonated with n-BuLi and then reacted with an appropriate alkyl halide. This step forms the crucial C-C bond at the desired branching point. To create a mid-chain branch, a bis(dithianyl)alkane can be bis-alkylated. jst.go.jpnih.gov
Desulfurization: The dithiane group is removed using a reducing agent, most commonly Raney nickel, to yield the final saturated alkane. jst.go.jptandfonline.com
This methodology offers excellent control over the position of the branch and is effective for creating very long-chain structures that are otherwise difficult to synthesize. jst.go.jpnih.gov
| Starting Dibromide | Bis(dithianyl)alkane Intermediate | Alkylating Agent | Final Branched Alkane | Yield (%) |
| 1,10-Dibromodecane | 1,10-Bis(1,3-dithian-2-yl)decane | 1-Bromotetradecane | 11,24-Dimethyltetratriacontane | 57 |
| 1,12-Dibromododecane | 1,12-Bis(1,3-dithian-2-yl)dodecane | 1-Bromododecane | 13,26-Dimethylheptatriacontane | 65 |
| 1,12-Dibromododecane | 1,12-Bis(1,3-dithian-2-yl)dodecane | 1-Bromotetradecane | 13,28-Dimethylnonatriacontane | 48 |
| 1,12-Dibromododecane | 1,12-Bis(1,3-dithian-2-yl)dodecane | 1-Bromohexadecane | 13,30-Dimethylhentetracontane | 46 |
Data adapted from Lehmler, H.-J., et al. (2002). Bioscience, Biotechnology, and Biochemistry. jst.go.jptandfonline.com The table shows the yields for the bisalkylation step in the synthesis of various high molecular weight, symmetrically branched alkanes using the dithiane methodology.
Tandem Reaction Sequences for Multi-Step Hydrocarbon Elaboration
One such sequence begins with an aldol (B89426) condensation of ketones and aldehydes derived from biomass, followed by HDO to produce the final alkane. bohrium.com For example, researchers have developed catalyst-free tandem reactions that proceed in water, involving a Knoevenagel condensation followed by a Michael addition. nih.gov The resulting oxygenated precursor is then subjected to HDO. In a specific process, high-density biofuels were synthesized from 5,5-dimethyl-1,3-cyclohexanedione and various aldehydes through a catalyst-free tandem reaction in water, followed by an HDO step using a Pd/C and Hf(OTf)₄ catalyst system. nih.gov
To theoretically synthesize this compound via a tandem approach, one could envision reacting heptadecan-4-one with a suitable C3 aldehyde under conditions that promote an initial aldol condensation, followed by a series of dehydration and hydrogenation steps within the same pot to yield the target alkane. The development of multifunctional heterogeneous catalysts is crucial for the viability of these processes, although challenges such as catalyst instability in hot water can limit efficiency. nih.gov
Table 1: Examples of Branched Alkanes from Tandem Reactions This table is representative of the methodology and does not specifically include this compound, for which direct tandem synthesis data is not prominently available.
| Precursors | Tandem Sequence | Catalyst System | Product(s) | Yield | Reference |
|---|
Biomass-Derived Precursors in Sustainable Alkane Synthesis
The production of branched long-chain alkanes from renewable biomass feedstocks is a cornerstone of sustainable chemistry. bohrium.com Lignocellulosic biomass, such as corncob, is a particularly valuable starting material. researchgate.net Through acid-catalyzed processes, the hemicellulose and cellulose (B213188) fractions of biomass can be converted into platform molecules like furfural (B47365), 5-hydroxymethylfurfural (B1680220) (HMF), and levulinic acid esters. researchgate.netrsc.org
These platform molecules serve as building blocks for longer carbon chains. For instance, an effective process converts raw corncob into C15 branched diesel-range alkanes in three tandem steps. researchgate.net First, corncob is treated with sulfuric acid in a toluene-water system to produce furfural and isopropyl levulinate. researchgate.net Second, these intermediates undergo a base-catalyzed double aldol condensation to form C15 oxygenates. researchgate.net Finally, the oxygenates are converted to C15 branched alkanes via HDO over a Pd/NbOPO₄ catalyst. researchgate.net
Other biomass-derived molecules, such as cyclopentanone, can be dimerized and subsequently hydrodeoxygenated to produce high-density C11–C26 ring-structured alkanes suitable for jet fuels. acs.org The key advantage of these pathways is the transformation of abundant, non-food biomass into valuable liquid fuels, thereby offering a more sustainable alternative to petroleum-based hydrocarbons. bohrium.comresearchgate.net
Table 2: Biofuel Precursors from Biomass
| Biomass Source | Derived Platform Molecule(s) | Subsequent Reactions | Final Product Type | Reference |
|---|---|---|---|---|
| Lignocellulose (e.g., Corncob) | Furfural, Isopropyl Levulinate | Aldol Condensation, HDO | C15 Branched Alkanes | researchgate.net |
| Carbohydrates | HMF, Furfural | Aldol Condensation, Dehydration/Hydrogenation | C7-C15 Liquid Alkanes | bohrium.com |
| Lignocellulose | Cyclopentanone | Self-Aldol Condensation, HDO | C11-C26 Ring-Structured Alkanes | acs.org |
| Biomass | 5-Methylfurfural, Ketones | Aldol Condensation | Long-chain Furan Precursors | mathnet.ru |
Chemoenzymatic and Biocatalytic Routes for Branched Alkane Production
Chemoenzymatic and biocatalytic strategies offer powerful alternatives to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. rsc.orgnih.gov These methods operate under mild conditions, reducing energy consumption and the generation of hazardous waste. rsc.org By combining enzymatic transformations with chemical steps or by using whole microbial cells as catalysts, complex molecules like branched alkanes can be produced with high precision. manchester.ac.uk This approach is particularly valuable for creating specific isomers and chiral molecules that are difficult to access through conventional chemistry. nih.gov
Microbial Biosynthesis of Branched-Chain Alkanes
The direct production of alkanes in microorganisms has been achieved by engineering metabolic pathways. A key breakthrough was the discovery of a two-enzyme pathway in cyanobacteria that converts intermediates from fatty acid metabolism into hydrocarbons. nih.gov This pathway involves an acyl-acyl carrier protein (ACP) reductase (AAR) and an aldehyde-deformylating oxygenase (ADO), which together convert fatty acyl-ACPs into alkanes. nih.govfrontiersin.org
To produce branched-chain alkanes, this core pathway is combined with engineered modifications to the host organism's fatty acid synthesis machinery. frontiersin.org The native enzyme that initiates fatty acid synthesis in E. coli, FabH, has a high specificity for the two-carbon unit acetyl-CoA, leading to straight-chain fatty acids and, subsequently, n-alkanes. nih.gov By introducing enzymes with broader substrate specificity, the product profile can be diversified. For example, expressing FabH2 from Bacillus subtilis, which can incorporate branched-chain acyl-CoA starter units, enables the production of branched-chain alkanes. nih.gov
Furthermore, introducing genetic modules like the branched-chain α-ketoacid dehydrogenase complex can supply the necessary branched precursors for incorporation into the fatty acid pool, leading to targeted synthesis of iso-alkanes. frontiersin.org While titers remain a challenge, these strategies demonstrate a viable route for the microbial production of customized, branched hydrocarbons from renewable resources. frontiersin.orgfrontiersin.org Certain cyanobacteria are known to naturally produce branched C18-hydrocarbons like 7- and 8-methylheptadecanes. unl.pt
Table 3: Engineered Microbial Systems for Alkane Production
| Host Organism | Key Engineered Genes | Alkane Products | Titer (mg/L) | Reference |
|---|---|---|---|---|
| E. coli | AAR, ADC (S. elongatus) | C13-C17 n-alkanes | >300 | frontiersin.org |
| E. coli | AAR, ADC, FabH2 (B. subtilis) | n-alkanes, even-chain alkanes | 81.3 (total alkanes) | nih.gov |
| E. coli | AAR-ADO, BCKDH complex etc. (B. subtilis) | Straight-chain and branched (iso) alkanes | ~2-5 | frontiersin.org |
Enzymatic Pathways in Hydrocarbon Chain Elongation and Branching
At the enzymatic level, nature employs several strategies for elongating and branching carbon chains, which can be harnessed for alkane synthesis. Two primary native mechanisms for alkane biosynthesis are the "elongation-decarboxylation" and "head-to-head condensation" pathways. frontiersin.org The former involves the cyclic addition of two-carbon units from malonyl-CoA to an acyl-CoA, followed by decarboxylation. nih.gov The latter joins two fatty acid derivatives, which is then followed by decarboxylation and reduction steps. nih.gov
Synthetic biologists have engineered novel pathways to expand the diversity of accessible molecules. A "recursive +1 pathway," engineered from the enzymes of the leucine (B10760876) biosynthesis pathway (LeuA, LeuB, LeuC, LeuD), can systematically add a single carbon unit to a 2-ketoacid substrate in each cycle. nih.gov This allows for the programmed elongation of carbon chains, which can then be converted to alcohols or alkanes. nih.gov
For introducing branches, polyketide synthases (PKSs) offer a sophisticated enzymatic machine. Specifically, the 3-hydroxy-3-methylglutaryl synthase (HMGS) cassette is a multi-protein system that can convert a β-ketone on a growing polyketide chain into a β-alkyl group. rsc.org This process, which involves a series of steps including an aldol addition, dehydration, and decarboxylation, provides a precise mechanism for installing branches at specific locations, a key step toward synthesizing molecules like this compound biocatalytically. rsc.org
Table 4: Key Enzymes in Hydrocarbon Chain Manipulation
| Enzyme/System | Function | Natural Pathway Context | Reference |
|---|---|---|---|
| Acyl-ACP Reductase (AAR) | Reduces fatty acyl-ACP to a fatty aldehyde | Cyanobacterial Alkane Biosynthesis | nih.gov |
| Aldehyde-Deformylating Oxygenase (ADO) | Converts fatty aldehyde to an alkane (n-1) | Cyanobacterial Alkane Biosynthesis | nih.gov |
| LeuABCD Enzyme Cassette | "+1" recursive carbon chain elongation of 2-ketoacids | Leucine Biosynthesis (Engineered) | nih.gov |
| HMGS Cassette | Installs β-alkyl branches on a carbon chain | Polyketide Biosynthesis | rsc.org |
| Thiolase / Reverse β-oxidation enzymes | Carbon chain elongation via acetyl-CoA addition | Fatty Acid Metabolism | nih.gov |
Advanced Analytical Methodologies for Structural Elucidation and Quantification
Chromatographic Techniques for High-Resolution Separation of Isomers
Chromatography is fundamental to separating 4-n-Propylheptadecane from its isomers and other hydrocarbons before spectrometric analysis. The choice of technique is dictated by the compound's high boiling point and the complexity of the sample matrix.
High-Temperature Gas Chromatography (HTGC) is essential for the analysis of high-molecular-weight compounds like this compound (C₂₀H₄₂), which are not sufficiently volatile for conventional GC methods. researchgate.net Standard fused silica GC columns are prone to degradation at the sustained high temperatures (often exceeding 360 °C) required to elute long-chain alkanes. phenomenex.com HTGC utilizes specialized columns, such as those made of stainless steel or specially treated fused silica, that maintain integrity and provide minimal stationary phase bleed at temperatures up to 430 °C. phenomenex.com This ensures the accurate and reproducible analysis of compounds with high boiling points.
A typical HTGC temperature program for analyzing a sample containing C₂₀ alkanes would involve a steep temperature ramp to elute the high-boiling compounds in a reasonable timeframe while still achieving separation from adjacent homologues.
Table 1: Illustrative HTGC Temperature Program for High-Molecular-Weight Alkanes
| Parameter | Value | Purpose |
| Injector Temperature | 350 °C | Ensures rapid volatilization of long-chain alkanes. |
| Initial Oven Temperature | 150 °C (hold 1 min) | Allows for the elution of lighter components. |
| Temperature Ramp | 15 °C/min to 380 °C | Separates compounds based on boiling point. |
| Final Temperature Hold | 380 °C (hold 10 min) | Ensures elution of the heaviest compounds, including C₂₀ isomers. |
| Detector Temperature | 390 °C | Prevents condensation of analytes post-separation. |
| Carrier Gas | Helium or Hydrogen | Provides efficient transfer through the column at high temperatures. |
Given the vast number of isomers of eicosane (B133393), single-column chromatography is insufficient to resolve this compound from other co-eluting species. Comprehensive two-dimensional gas chromatography (GC×GC) is the state-of-the-art technique for separating such complex mixtures. mosh-moah.deacs.org This method employs two columns with different stationary phases (e.g., nonpolar followed by polar) connected by a modulator. The separation in the first dimension is based on volatility, while the second dimension separates based on polarity. mosh-moah.de
This orthogonal separation mechanism dramatically increases peak capacity, allowing for the resolution of specific isomers from the bulk hydrocarbon "hump" seen in one-dimensional chromatograms. dlr.dechromatographyonline.com In a typical GC×GC setup, this compound, as a singly branched alkane, would elute in a distinct region of the 2D chromatogram, separated from linear alkanes (n-alkanes) and more highly branched or cyclic alkanes. mosh-moah.de
Table 2: Conceptual Separation of C₂₀H₄₂ Isomers by GC×GC
| Compound Class | 1st Dimension Retention (Nonpolar Column) | 2nd Dimension Retention (Polar Column) | Rationale |
| n-Eicosane | Longest | Shortest | Highest boiling point due to linear shape, but least polar. |
| This compound | Intermediate | Intermediate | Slightly lower boiling point than n-eicosane due to branching; slightly more polar. |
| Multi-branched Isomers | Shorter | Longer | Lower boiling points due to more compact structures; polarity varies with branch positions. |
| Cycloalkanes | Variable | Longest | Boiling points overlap with alkanes, but are significantly more polar. |
Spectrometric Approaches for Molecular Structure Determination
Following chromatographic separation, spectrometric techniques are employed to confirm the molecular formula and elucidate the precise atomic connectivity of the target analyte.
Ultrahigh-Resolution Mass Spectrometry, often utilizing Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS), provides extremely high mass accuracy, making it possible to determine the elemental composition of a molecule unequivocally. For this compound (C₂₀H₄₂), UHRMS can measure its monoisotopic mass with sub-ppm accuracy, distinguishing it from other compounds with the same nominal mass but different chemical formulas. nih.gov This is crucial in complex petroleum or environmental samples where heteroatomic species could be present. Soft ionization techniques are necessary to generate the molecular ion without fragmentation, preserving the molecular weight information.
Table 3: UHRMS for Elemental Formula Confirmation of this compound
| Molecular Formula | Nominal Mass (Da) | Monoisotopic Exact Mass (Da) | Required Mass Resolution to Differentiate from C₂₀H₄₂ |
| C₂₀H₄₂ | 282 | 282.32865 | - |
| C₁₉H₄₀N₂ | 282 | 282.32459 | > 70,000 |
| C₁₈H₃₈O₂ | 282 | 282.28718 | > 6,800 |
| C₁₉H₃₇P | 282 | 282.26836 | > 4,600 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for identifying compounds separated by GC. After elution from the GC column, this compound enters the mass spectrometer, where it is ionized (typically by electron impact), causing the molecular ion to fragment in a predictable manner. The resulting mass spectrum serves as a chemical fingerprint.
For branched alkanes, fragmentation preferentially occurs at the branching point due to the relative stability of the resulting secondary or tertiary carbocations. chemguide.co.ukwhitman.edu For this compound, the key fragmentations would occur around the fourth carbon of the heptadecane chain.
Table 4: Predicted Major Fragments for this compound in GC-MS
| Cleavage Point | Cation Fragment Formed | Fragment Formula | m/z Value | Radical Lost |
| Bond between propyl group and main chain | Heptadecyl cation at C4 | [C₁₇H₃₅]⁺ | 239 | Propyl radical (C₃H₇) |
| C4-C5 bond of the main chain | Propyl-substituted butyl cation | [C₇H₁₅]⁺ | 99 | Tridecyl radical (C₁₃H₂₇) |
| C3-C4 bond of the main chain | Cation including propyl group and chain | [C₁₇H₃₅]⁺ | 239 | Propyl radical (C₃H₇) |
| Typical alkane fragmentation | Butyl cation | [C₄H₉]⁺ | 57 | - |
| Typical alkane fragmentation | Propyl cation | [C₃H₇]⁺ | 43 | - |
Note: The molecular ion peak (M⁺) at m/z 282 would also be expected, though its intensity may be low for long-chain alkanes. whitman.edu
While MS provides the molecular weight and fragmentation clues, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For determining the specific branching pattern of this compound, ¹³C NMR is particularly powerful. nih.gov Each unique carbon atom in the structure will produce a distinct signal with a characteristic chemical shift.
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the structure. ox.ac.uk A COSY spectrum would show correlations between adjacent protons, allowing the entire carbon backbone to be traced, while an HSQC spectrum correlates each proton with its directly attached carbon, confirming the assignments made from 1D spectra. ipb.pt
Table 5: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom(s) | Environment | Predicted Chemical Shift (ppm) | Rationale |
| C4 | Methine (CH) at branch point | ~35-40 | Downfield shift due to being a tertiary carbon. libretexts.org |
| C3, C5 | Methylene (B1212753) (CH₂) adjacent to branch | ~28-33 | Affected by the nearby branch point. |
| C1', C2' | Methylene (CH₂) in propyl group | ~20-30 | Typical internal methylene chemical shifts. |
| C3' | Methyl (CH₃) of propyl group | ~14 | Typical terminal methyl shift. |
| C1 | Methyl (CH₃) of main chain | ~14 | Typical terminal methyl shift. |
| Internal CH₂ groups | Internal methylene groups in main chain | ~22-30 | Overlapping signals for the long linear portion of the chain. |
Infrared and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive approach for obtaining a "vibrational fingerprint" of a molecule. This fingerprint is unique to the molecule's structure and the vibrational modes of its constituent chemical bonds. For a branched alkane like this compound, the spectra are dominated by absorptions arising from C-H and C-C bond vibrations.
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by strong absorptions due to C-H stretching and bending vibrations. orgchemboulder.com For this compound, the key vibrational modes would be:
C-H Stretching: Strong bands are expected in the 3000–2850 cm⁻¹ region, characteristic of C-H stretching in methyl (CH₃) and methylene (CH₂) groups. orgchemboulder.comlibretexts.orgspectroscopyonline.com
C-H Bending: Methylene (CH₂) groups exhibit a scissoring vibration near 1470-1450 cm⁻¹. orgchemboulder.comlibretexts.orgquimicaorganica.org Methyl (CH₃) groups show an asymmetrical bending vibration around 1450 cm⁻¹ and a symmetrical bending (or "umbrella" mode) vibration around 1375 cm⁻¹. quimicaorganica.org The presence of a propyl branch would contribute to the intensity of these characteristic alkane absorptions.
Methine C-H Bond: The single C-H bond at the branching point (carbon-4) has a weaker stretching absorption, also located below 3000 cm⁻¹. spectroscopyonline.com
Fingerprint Region: The region from approximately 1300-900 cm⁻¹ is known as the fingerprint region. orgchemboulder.com This area contains complex patterns from various interacting vibrational modes, making it unique for each specific molecule, including different isomers. orgchemboulder.com
The ratio of methylene to methyl group peak heights (CH₂/CH₃) in an IR spectrum can be used as a "branching factor" to investigate the structural characteristics of alkanes in complex mixtures like crude oils. researchgate.net
Table 1: Characteristic Infrared Absorption Frequencies for Alkanes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (CH₂, CH₃) | 3000-2850 | Strong |
| C-H Bend (CH₂ Scissoring) | 1470-1450 | Medium |
| C-H Bend (CH₃ Asymmetrical) | ~1450 | Medium |
| C-H Bend (CH₃ Symmetrical) | 1370-1350 | Medium |
| C-H Rock (Long CH₂ Chain) | 725-720 | Weak-Medium |
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds, making it well-suited for analyzing the C-C backbone of hydrocarbons. While IR is based on the absorption of light, Raman relies on the inelastic scattering of light. mdpi.com For this compound, characteristic Raman lines would be expected for C-C stretching and C-H bending modes. The technique is valuable for in-situ, noninvasive, and rapid analysis, often requiring minimal sample preparation. mdpi.com The spectral region between 800–1800 cm⁻¹ is typically rich in information for organic molecules. mdpi.com The analysis of specific Raman lines can indicate changes in the crystallinity or conformation of hydrocarbon chains. researchgate.net
Method Development for Trace Analysis and Environmental Matrix Complexity
Detecting and quantifying this compound at trace levels in environmental samples like soil, water, or sediment requires robust method development that addresses both the low concentration of the analyte and the complexity of the matrix.
Sample Preparation and Extraction Strategies for Hydrocarbon Analytes
The primary goal of sample preparation is to isolate and concentrate the analytes of interest from the sample matrix while removing interfering substances. drawellanalytical.com Without effective preparation, matrix components can degrade analytical instrumentation, foul columns, and lead to inaccurate results. drawellanalytical.com
Common strategies for hydrocarbon analytes include:
Solvent Extraction: This is a traditional and widely used technique. For solid samples like soil or sediment, Soxhlet extraction is a common method. acs.org Liquid-liquid extraction (LLE) is employed for aqueous samples to transfer hydrocarbons into an immiscible organic solvent. drawellanalytical.com The choice of solvent is critical; for heavier hydrocarbons, solvents like toluene or iso-octane may be used, sometimes with heating to ensure solubilization. acs.org
Solid-Phase Extraction (SPE): SPE is a more modern technique that uses a solid adsorbent to selectively retain either the analyte or interfering components. It is often used for cleaning up sample extracts before analysis.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. It is particularly useful for volatile and semi-volatile compounds and can be directly coupled with gas chromatography (GC). drawellanalytical.comosti.gov
Thermal Desorption (TD): This technique is effective for introducing volatile and semi-volatile organic compounds into a GC system. acs.org It avoids the use of solvents by heating the sample (or a sorbent tube that has trapped the analytes) to release the compounds directly into the carrier gas stream. acs.org
Table 2: Comparison of Sample Preparation Techniques for Hydrocarbons
| Technique | Principle | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Solvent Extraction (e.g., Soxhlet) | Partitioning of analyte between sample and an organic solvent. | Solid and liquid matrices. | Well-established, effective for a wide range of compounds. | Time-consuming, requires large volumes of solvent. acs.org |
| Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Aqueous and gaseous samples, headspace analysis. | Solvent-free, simple, sensitive, easily automated. drawellanalytical.comosti.gov | Fiber fragility, matrix effects can influence extraction efficiency. |
| Thermal Desorption (TD) | Heating a sample or sorbent to release volatile analytes. | Air, soil, and other solid samples for volatile/semi-volatile compounds. | Solvent-free, high sensitivity. acs.org | Limited to thermally stable compounds up to ~C40. acs.org |
| Microwave-Assisted Digestion | Decomposition of sample with acids under pressure and microwave heating. | Petroleum products for elemental analysis. | Fast, efficient, reduces loss of volatile elements compared to open-vessel methods. anton-paar.com | Primarily for inorganic analysis, destroys organic structure. |
Challenges in Quantitative Analysis of Branched Alkanes in Complex Matrices
The quantitative analysis of a specific branched alkane like this compound in complex matrices such as crude oil or contaminated soil is fraught with challenges.
Co-elution: In gas chromatography, the primary separation technique for hydrocarbons, structural isomers often have very similar boiling points and retention times. This can lead to co-elution, where multiple compounds exit the chromatographic column at the same time, making individual quantification difficult. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly higher resolving power and is often employed to separate complex hydrocarbon mixtures. mdpi.com
Matrix Effects: The sample matrix can interfere with the analytical signal, either enhancing or suppressing it, leading to inaccurate quantification. drawellanalytical.com For example, non-volatile components in crude oil can contaminate the GC inlet and column, degrading performance over time. drawellanalytical.com
Low Concentrations: Branched alkanes can be present at trace levels, requiring highly sensitive detectors like time-of-flight mass spectrometers (TOFMS) and pre-concentration steps during sample preparation. drawellanalytical.commdpi.com
Lack of Standards: Pure analytical standards for every specific branched alkane isomer are often not commercially available, complicating positive identification and accurate calibration.
Isomer Discrimination: Mass spectrometry (MS) is the standard detector for GC. However, the electron ionization (EI) mass spectra of branched alkane isomers are often very similar, making it difficult to distinguish between them based on fragmentation patterns alone. nih.gov Advanced techniques like 2D NMR spectroscopy have been explored for discriminating between different branched isomers in mixtures. nih.gov
Studies on branched alkanes with quaternary carbon atoms (BAQCs) in geological samples highlight the complexity of identifying and quantifying specific isomers within a sea of similar compounds. frontiersin.orgfrontiersin.orgresearchgate.net
Chemometric and Data Processing Techniques for Comprehensive Hydrocarbon Profiling
Given the vast amount of data generated by modern analytical instruments, particularly GC×GC-TOFMS, manual data interpretation is often impractical. Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information from complex datasets. dmu.dk
For hydrocarbon profiling, common chemometric techniques include:
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets. mdpi.comdmu.dk It can identify groupings and outliers in samples, which is useful for forensic oil spill identification or classifying crude oils based on their chemical fingerprints. mdpi.comdmu.dk
Hierarchical Cluster Analysis (HCA): HCA is another pattern recognition tool that groups samples based on their similarity, often visualized as a dendrogram. It can be used in conjunction with PCA to identify which specific compounds are responsible for the separation observed between sample groups. mdpi.com
Partial Least Squares (PLS) Regression: PLS is a regression technique used to build predictive models. For example, it can be used to create a model that predicts a physical property of an oil (like density) based on its chromatographic or spectroscopic data. nih.gov It has also been used to estimate the composition of mixtures of linear and branched alkanes from NMR data. nih.gov
These chemometric tools allow for a more objective and comprehensive analysis of complex hydrocarbon mixtures. dmu.dk By integrating high-resolution analytical data with multivariate statistics, it becomes possible to assess source contributions, transformation patterns, and spatial variability of hydrocarbons in intricate environmental matrices. osti.govmdpi.com
Theoretical and Computational Investigations of Branched Alkane Systems
Quantum Chemical Approaches to Molecular Structure and Energetics
Quantum chemistry provides the fundamental framework for understanding the electronic structure and stability of molecules. For branched alkanes, these methods are crucial for explaining phenomena such as isomeric stability and electron distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org Studies utilizing DFT have provided significant insights into the thermodynamic stability of branched versus linear alkanes.
It is a well-established experimental fact that branched alkanes are thermodynamically more stable than their straight-chain counterparts. acs.orgnih.gov DFT calculations have been instrumental in elucidating the underlying reasons for this increased stability. A key finding from DFT analysis is that the total energy of an alkane can be partitioned into steric, electrostatic, and quantum energy terms. acs.orgnih.gov
One novel approach within DFT defines steric energy based on the Weizäcker kinetic energy. acs.org This analysis has revealed that, contrary to chemical intuition, branched alkanes possess less destabilizing DFT steric energy than linear alkanes. acs.orgnih.gov This lower steric energy in branched alkanes is, however, counteracted by an opposing quantum energy term, which includes the Pauli component of the kinetic energy and exchange-correlation energy. acs.org The decisive factor that favors branching is the electrostatic energy term. acs.orgnih.gov Therefore, electrostatic effects, in conjunction with correlation energy, are the primary drivers for the enhanced stability of branched alkanes. nih.gov
A study employing the M06-2X functional, a type of hybrid meta-GGA functional, has been particularly effective in partitioning the DFT energy to analyze these components. The results from such analyses consistently show a clear connection between the increase in correlation energy and the stability of branched alkanes. acs.org
Table 1: Energy Partitioning in DFT Analysis of Alkane Isomerization
| Energy Component | Role in Stability of Branched Alkanes |
|---|---|
| Steric Energy (destabilizing) | Lower in branched alkanes compared to linear isomers. acs.orgnih.gov |
| Quantum Energy (destabilizing) | Higher in branched alkanes due to more compressed electron density. acs.org |
| Electrostatic Energy (stabilizing) | More favorable in branched alkanes, ultimately leading to greater stability. acs.orgnih.gov |
| Correlation Energy | Increased in branched alkanes, contributing to their stability. acs.org |
This table is generated based on the principles described in the cited research and is illustrative of the general findings for branched alkanes.
Molecular Orbital (MO) theory offers a delocalized perspective on chemical bonding, where electrons are not confined to individual bonds but are distributed over the entire molecule in molecular orbitals. libretexts.orgwikipedia.org This approach is fundamental to understanding the electron density distribution in branched alkanes like 4-n-propylheptadecane.
In MO theory, atomic orbitals combine to form an equal number of molecular orbitals: bonding and antibonding orbitals. youtube.com Bonding orbitals have lower energy than the original atomic orbitals and concentrate electron density between the atomic nuclei, leading to bond formation. youtube.comyoutube.com Conversely, antibonding orbitals are higher in energy and have a node (a region of zero electron density) between the nuclei. youtube.com
The electron density distribution, in turn, dictates many of the molecule's properties, including its reactivity and intermolecular interactions. The higher stability of branched alkanes, as explained by DFT, is intrinsically linked to the specifics of their electron density distribution and the resulting energetic landscape.
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis
While quantum chemical methods are excellent for understanding static molecular properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior and conformational landscape of flexible molecules like this compound. aip.orgtandfonline.com
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. libretexts.orgmaricopa.edu For a long-chain branched alkane, the number of possible conformations is vast.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time. aip.org This allows for the study of time-dependent properties and the exploration of the conformational space.
Monte Carlo (MC) simulations use statistical methods to generate a representative ensemble of molecular configurations. tandfonline.com A key technique for studying chain molecules is the configurational bias Monte Carlo (CBMC) method, which is particularly efficient at sampling different conformations. aip.org
An equation of state (EoS) is a thermodynamic equation that relates state variables such as pressure, volume, and temperature. Developing accurate EoS models for branched alkanes is essential for predicting their phase behavior, which is critical in many industrial applications.
Theoretical EoS models, such as the Statistical Associating Fluid Theory (SAFT), have been extended to account for molecular branching. acs.org The SAFTD-LJ-Branch EoS, for example, is a modification of the SAFT theory that incorporates a Lennard-Jones dimer reference fluid and a new chain term to account for the branched structure. acs.org In such models, isomers with different branching structures can be described by keeping most parameters the same and varying only the branching parameter. acs.org
Configurational bias Monte Carlo simulations are often used to generate data to validate and parameterize these theoretical EoS models. aip.orgresearchgate.net Simulations of model branched alkanes, such as hexane (B92381), heptane, and octane (B31449) isomers, have shown that at a roughly constant molecular volume, branching has a noticeable but small effect on the EoS, slightly reducing the pressure required to achieve a given density. aip.org
Rheology is the study of the flow of matter, and the rheological properties of hydrocarbons, such as viscosity, are of immense practical importance, particularly in the formulation of lubricants. Nonequilibrium molecular dynamics (NEMD) simulations are a primary tool for investigating the rheological behavior of fluids under shear. wisconsin.eduaip.org
Simulations have consistently shown that branching has a significant impact on the viscosity of alkanes. aip.orgaip.org Studies on eicosane (B133393) (C20) isomers, which have the same molecular formula as this compound (C20H42), have revealed several key trends:
The introduction of a branch significantly increases the viscosity compared to the linear n-alkane. aip.orgbyu.edu
The position of the branch along the carbon backbone has a more complex effect, which can be either increasing or decreasing, though generally smaller than the initial effect of adding the branch. aip.orgbyu.edu
The size of the branched group has a more substantial effect on viscosity. aip.orgbyu.edu
These simulations indicate that the addition of short, flexible branches to alkanes can lead to a viscosity enhancement of a factor of two or more. aip.org This is attributed to the increased resistance to flow caused by the more complex molecular architecture and the altered entanglement characteristics of the branched chains. The simulations can also capture non-Newtonian behaviors like shear thinning, where viscosity decreases at higher shear rates. wisconsin.edu
Predictive Modeling of Reactivity and Transformation Pathways
Predicting the chemical reactivity of alkanes and the pathways of their transformations is a complex challenge, given their general inertness. Machine learning (ML) and quantitative structure-property relationship (QSPR) models are emerging as powerful tools for this purpose. acs.org
These models aim to establish a mathematical relationship between molecular descriptors and a specific property, such as reactivity or the enthalpy of a reaction. acs.org For alkanes, descriptors can include:
Topological indices: These are numerical values derived from the molecular graph that quantify aspects of molecular size, shape, and branching. acs.org
Quantum chemical descriptors: These are properties calculated from the electronic structure, such as orbital energies or atomic charges.
Recent studies have applied ML models to predict various thermochemical properties, including the enthalpy of combustion for alkanes. acs.org For instance, artificial neural networks have been used to predict the combustion enthalpy of fuels with high accuracy. acs.org
In the context of this compound, predictive models could be developed to estimate its susceptibility to oxidation or pyrolysis. Branched alkanes can have different reactivity patterns compared to linear alkanes. For example, the tertiary carbon atom at the branching point (the C4 atom in this compound) is often more susceptible to radical abstraction than the primary or secondary carbons in the chain. Predictive models can be trained on experimental data from a range of alkanes to learn these patterns and make predictions for new molecules. copernicus.org The UNIPAR model, for example, has been extended to predict secondary organic aerosol (SOA) formation from the multiphase reactions of various branched alkanes, taking into account how branching structure affects properties like vapor pressure and autoxidation potential. copernicus.org
Development of Force Fields and Potentials for Branched Hydrocarbon Systems
Molecular mechanics simulations are a powerful tool for studying the physical properties and conformational behavior of large molecules like this compound. The accuracy of these simulations is critically dependent on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. nih.gov
The development of accurate and transferable force fields for branched hydrocarbons is a challenging task. researchgate.net These molecules exhibit a high degree of conformational flexibility, and the interactions between different parts of the molecule can be complex. Force fields for these systems must accurately capture both the bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. acs.org
Several types of force fields have been developed for hydrocarbons, including all-atom (AA), united-atom (UA), and coarse-grained (CG) models. acs.org
All-Atom (AA) Force Fields: These models explicitly represent every atom in the molecule, providing the highest level of detail but also being the most computationally expensive.
United-Atom (UA) Force Fields: In these models, non-polar hydrogen atoms are grouped together with the carbon atom to which they are attached, forming a single interaction center. rsc.org This reduces the number of particles in the system, leading to significant computational savings.
Coarse-Grained (CG) Force Fields: For very large systems or long-timescale simulations, even UA models can be too computationally demanding. CG models further simplify the representation by grouping several heavy atoms into a single "bead." acs.org
The parameterization of these force fields typically involves fitting the model's parameters to reproduce experimental data (e.g., densities, heats of vaporization) or high-level quantum mechanical calculations. The development of transferable force fields, which can be applied to a wide range of different branched alkanes, is a major goal in this field. researchgate.netrsc.org The following table provides a conceptual comparison of different force field types for simulating branched alkanes.
| Force Field Type | Level of Detail | Computational Cost | Typical Applications |
| All-Atom (AA) | High | High | Detailed conformational analysis, accurate thermophysical properties |
| United-Atom (UA) | Medium | Medium | Bulk properties, phase equilibria, dynamics of large systems |
| Coarse-Grained (CG) | Low | Low | Self-assembly, long-timescale phenomena, very large systems |
The continued development of more accurate and efficient force fields is crucial for advancing our understanding of the behavior of branched alkanes in various applications, from lubrication to materials science. mdpi.com
Reactivity and Reaction Mechanisms of Branched Alkanes
Homolytic and Heterolytic Cleavage Pathways in Saturated Hydrocarbons
The breaking of a covalent bond, a process known as cleavage or fission, can occur in two distinct ways: homolytically or heterolytically.
Homolytic Cleavage (Homolysis): In this process, the two electrons of a covalent bond are divided equally between the two separating fragments. This results in the formation of two highly reactive species with unpaired electrons, known as free radicals. Homolysis is typically initiated by energy input in the form of heat or ultraviolet (UV) light. byjus.com
Heterolytic Cleavage (Heterolysis): This type of cleavage involves the unequal division of the bonding electrons, with one fragment retaining both electrons. This process generates a positively charged ion (a carbocation) and a negatively charged ion (a carbanion). Heterolytic cleavage is common in polar reactions, often facilitated by catalysts.
For a nonpolar molecule like 4-n-propylheptadecane, homolytic cleavage is the more common pathway for initiating reactions, particularly in the gas phase or under photochemical conditions.
Free radical reactions are central to alkane chemistry and proceed via a chain mechanism involving three stages: initiation, propagation, and termination. wikipedia.orglibretexts.org A classic example is the photochemical halogenation of alkanes. cognitoedu.org
Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light to produce two chlorine radicals (Cl•). byjus.com
Propagation: A chlorine radical then abstracts a hydrogen atom from the alkane chain, forming hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical then reacts with another halogen molecule to form the haloalkane (R-Cl) and a new chlorine radical, which continues the chain. allen.in
Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, two alkyl radicals, or an alkyl and a chlorine radical. ucalgary.ca
The structure of this compound contains primary (1°), secondary (2°), and one tertiary (3°) hydrogen atom. The stability of the resulting alkyl radical is a key factor in determining the site of hydrogen abstraction. Radical stability follows the order: tertiary > secondary > primary. This is because alkyl groups are electron-donating and help to stabilize the electron-deficient carbon radical.
Consequently, the C-H bonds have different bond dissociation energies (BDEs), which is the energy required for homolytic cleavage. Weaker bonds are broken more easily. For alkanes, the BDE trend is 3° C-H < 2° C-H < 1° C-H. blogspot.com This means the tertiary hydrogen on carbon-4 of this compound is the most likely site for abstraction during a free radical reaction.
Table 1: Typical C-H Bond Dissociation Energies (BDEs) in Alkanes
| Bond Type | Example | BDE (kcal/mol) | BDE (kJ/mol) |
|---|---|---|---|
| Primary (1°) | CH₃CH₂–H | ~101 | ~423 |
| Secondary (2°) | (CH₃)₂CH–H | ~99 | ~413 |
Data compiled from various sources. acs.orgacs.orgcengage.comucsb.edu Values are approximate and can vary slightly with molecular structure.
While chlorine is highly reactive and less selective, bromine is much more selective and will preferentially abstract the hydrogen that forms the most stable radical. blogspot.comlibretexts.org Therefore, the free radical bromination of this compound would be expected to yield 4-bromo-4-propylheptadecane as the major product. quora.com
The oxidation of alkanes, particularly autoxidation (reaction with atmospheric oxygen), is another process that often proceeds via a free radical mechanism. wikipedia.org This process is crucial in understanding the degradation of hydrocarbon lubricants, for which large branched alkanes like this compound can serve as model compounds. acs.org
The mechanism involves the formation of alkyl radicals, which then react rapidly with oxygen (O₂) to form alkylperoxy radicals (ROO•). These peroxy radicals can abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, propagating the chain. wikipedia.org
Studies on the liquid-phase autoxidation of large branched alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane) have shown that radical attack is highly selective. acs.org The attack on tertiary hydrogen atoms is significantly faster than on secondary hydrogens. acs.orgroyalsocietypublishing.org For this compound, this implies that oxidation would preferentially initiate at the C4 position. The resulting tertiary alkoxyl radicals can then undergo further reactions, including fragmentation (β-scission), which breaks C-C bonds and leads to the formation of smaller ketones and alkanes. acs.org
Catalytic oxidation systems can also be used to functionalize alkanes. For example, systems using copper catalysts in the presence of an aldehyde and oxygen can generate reactive species that abstract hydrogen atoms from alkanes, leading to alcohols and ketones. rsc.org
Catalytic Transformations of Branched Alkanes
Catalysts are essential for transforming alkanes into more valuable products under milder conditions than purely thermal methods. Key processes for branched alkanes include isomerization, dehydrogenation, and cracking.
Alkane isomerization is a crucial process in the petroleum industry for increasing the octane (B31449) number of gasoline by converting linear alkanes into their more highly branched isomers. This process typically employs bifunctional catalysts, which possess both metal and acid sites. researchgate.netresearchgate.net A common example is platinum dispersed on an acidic support like a zeolite. mdpi.com
The generally accepted mechanism for isomerization over a bifunctional catalyst involves the following steps: researchgate.nettandfonline.com
Dehydrogenation: The long-chain alkane (e.g., this compound) is first dehydrogenated on a metal site (e.g., platinum) to form an alkene intermediate.
Protonation: The alkene migrates to an acidic site on the support (e.g., a Brønsted acid site on a zeolite), where it is protonated to form a secondary or tertiary carbenium ion.
Rearrangement: The carbenium ion undergoes skeletal rearrangement to form a more stable, more branched carbenium ion. This can occur via hydride and methyl shifts.
Deprotonation: The branched carbenium ion loses a proton to form a branched alkene.
Hydrogenation: The branched alkene migrates back to a metal site where it is hydrogenated to form the final branched alkane isomer.
The design of an effective catalyst requires a proper balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) functions. rsc.org The pore structure of the support material is also critical, especially for large molecules like this compound. Catalysts with medium pore sizes, such as zeolites like SAPO-11 or ZSM-22, are often preferred to allow reactant access while suppressing unwanted cracking reactions. researchgate.netmdpi.com
Table 2: Common Catalysts for Long-Chain Alkane Hydroisomerization
| Catalyst Type | Metal Component | Acidic Support | Key Features |
|---|---|---|---|
| Bifunctional Zeolite | Platinum (Pt), Palladium (Pd) | ZSM-22, ZSM-23, SAPO-11, Beta Zeolite | Well-defined pore structure, shape selectivity, moderate acidity. mdpi.comrsc.orgresearchgate.net |
| Bifunctional Mesoporous | Platinum (Pt) | Alumina-silica (amorphous), SBA-15 | Larger pores reduce diffusion limitations but may have lower selectivity. mdpi.com |
Dehydrogenation and cracking are competing reactions that often occur alongside isomerization.
Dehydrogenation is the removal of hydrogen from an alkane to form an alkene. As noted above, it is the initial step in bifunctional isomerization. It can also be a targeted reaction to produce olefins, which are valuable chemical feedstocks.
Cracking is the process of breaking C-C bonds to form smaller, lower molecular weight hydrocarbons. savemyexams.com It can occur via two primary mechanisms:
Thermal Cracking: At high temperatures, C-C bonds break homolytically to form free radicals, which then undergo a complex series of chain reactions.
Catalytic Cracking: This process uses solid acid catalysts, such as zeolites, and proceeds at lower temperatures than thermal cracking. libretexts.org The mechanism is ionic, involving the formation of carbocation intermediates. psu.edu An alkane is activated on an acid site to form a carbenium ion, which then undergoes β-scission—the cleavage of the C-C bond that is beta to the positively charged carbon. This is the key bond-breaking step in cracking and results in the formation of a smaller alkene and a new, smaller carbenium ion that can continue the process. researchgate.net
For a branched alkane like this compound, the tertiary carbocation that can form at the C4 position is relatively stable, making it a potential initiation site for catalytic cracking. Catalytic cracking generally produces a higher proportion of branched alkanes and alkenes, which are valuable for gasoline. psu.edupsu.edu
Photochemical and Radiolytic Processes in Branched Hydrocarbons
High-energy inputs, such as photons (photochemistry) or ionizing radiation (radiolysis), can initiate reactions in otherwise unreactive alkanes.
Photochemical processes typically involve the absorption of UV light. As discussed in the context of free radical halogenation (Section 5.1.1), the primary photochemical step is often the dissociation of a reactive species like a halogen molecule. chemguide.net The subsequent reaction with the alkane proceeds via a radical chain mechanism. Direct photolysis of an alkane requires very high-energy UV light to break the strong C-H or C-C bonds and is less common.
Radiolysis is the decomposition of a substance by high-energy ionizing radiation (e.g., gamma rays, electron beams). The primary process in the radiolysis of alkanes is the ejection of an electron to form a radical cation. This is followed by a cascade of ion-molecule reactions, neutralization, and radical reactions. The C-H bonds are the most likely to break, leading to the formation of hydrogen gas and alkyl radicals. C-C bond cleavage also occurs, leading to fragmentation into smaller hydrocarbon molecules. The radicals produced can combine or disproportionate, leading to a complex mixture of products, including dimers, alkenes, and lower-weight alkanes. The presence of branching can influence the product distribution, as tertiary C-H bonds are typically weaker and more susceptible to cleavage.
Mechanistic Insights into Environmental Transformations of Branched Alkanes
The environmental fate of branched alkanes, such as this compound, is predominantly governed by microbial degradation. While specific studies on this compound are not extensively documented, the mechanistic insights into the transformation of other long-chain and branched alkanes provide a strong basis for understanding its likely environmental transformations. These processes involve complex enzymatic reactions under both aerobic and anaerobic conditions.
Under aerobic conditions, the initial step in the degradation of alkanes is an oxidation reaction catalyzed by oxygenase enzymes, which introduce oxygen atoms into the hydrocarbon structure. For branched alkanes, the presence of alkyl branches can influence the site of enzymatic attack. Generally, microorganisms preferentially oxidize the terminal methyl groups of the longest linear chain. This process, known as terminal oxidation, is a common pathway for the degradation of n-alkanes and is also applicable to branched alkanes. nih.gov
The terminal oxidation pathway begins with the hydroxylation of a terminal methyl group to form a primary alcohol. This reaction is typically catalyzed by an alkane hydroxylase, such as a cytochrome P450 monooxygenase or a membrane-bound non-heme iron monooxygenase (AlkB). ijabbr.com The resulting primary alcohol is then further oxidized to an aldehyde by an alcohol dehydrogenase, and subsequently to a carboxylic acid by an aldehyde dehydrogenase. The fatty acid then enters the β-oxidation pathway, where it is sequentially shortened by two-carbon units, yielding acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov
Alternatively, subterminal oxidation can occur, where the oxidation takes place at a methylene (B1212753) group adjacent to a terminal methyl group, leading to the formation of a secondary alcohol. This secondary alcohol is then oxidized to a ketone, which can be further metabolized. Branching in alkanes generally reduces the rate of biodegradation compared to their linear counterparts. researchgate.net
In anaerobic environments, the initial activation of alkanes proceeds through different mechanisms as molecular oxygen is absent. One of the most common pathways is the addition of fumarate (B1241708) to the alkane. This reaction is catalyzed by a glycyl radical enzyme, alkylsuccinate synthase, which adds a fumarate molecule to a subterminal carbon atom of the alkane, forming an alkylsuccinate. researchgate.net This alkylsuccinate is then further metabolized through a modified β-oxidation pathway. researchgate.net Another anaerobic mechanism is carboxylation, where a carboxyl group is added to the alkane. nih.gov
The microbial communities involved in the degradation of branched alkanes are diverse and include various genera of bacteria and fungi. For instance, species of Pseudomonas, Rhodococcus, and Acinetobacter are well-known for their ability to degrade a wide range of hydrocarbons, including branched alkanes. ijabbr.com
Table 1: Key Enzymes and Microorganisms in Branched Alkane Degradation
| Process | Enzyme Class | Specific Enzyme Example | Microorganism Genera |
| Aerobic Degradation | |||
| Terminal Oxidation | Monooxygenase | Alkane hydroxylase (AlkB) | Pseudomonas, Rhodococcus |
| Terminal Oxidation | Monooxygenase | Cytochrome P450 | Candida, Yarrowia |
| Subsequent Oxidations | Dehydrogenase | Alcohol dehydrogenase | Widespread among bacteria |
| Subsequent Oxidations | Dehydrogenase | Aldehyde dehydrogenase | Widespread among bacteria |
| Anaerobic Degradation | |||
| Fumarate Addition | Radical Enzyme | Alkylsuccinate synthase | Desulfatibacillum, Thauera |
| Carboxylation | Carboxylase | (Not fully characterized) | Sulfate-reducing bacteria |
Environmental Behavior and Degradation Pathways
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For a non-polar, saturated hydrocarbon like 4-n-propylheptadecane, the principal abiotic mechanisms are driven by atmospheric and environmental chemistry, primarily photo-oxidation.
Alkanes are chemically inert and highly resistant to hydrolysis under typical environmental conditions due to their non-polar nature and the strength of their C-C and C-H bonds. Consequently, hydrolysis is not a significant degradation pathway for this compound.
The primary abiotic degradation route is photo-oxidation, a process initiated by sunlight. This reaction involves the oxidation of the hydrocarbon, leading to the incorporation of oxygen-containing functional groups into the molecule. researchgate.net This alteration increases the polarity of the hydrocarbon, making it more water-soluble and susceptible to further degradation. In the presence of atmospheric pollutants like nitrogen oxides, the rates of photo-oxidation can be significantly enhanced. nih.gov
Ultraviolet (UV) radiation from sunlight provides the necessary energy to initiate the degradation of alkanes. youtube.comquora.com This process occurs via a free-radical chain reaction mechanism, which involves initiation, propagation, and termination steps.
Initiation: UV light causes the homolytic cleavage of a C-H bond in the alkane, generating a highly reactive alkyl radical and a hydrogen radical.
Propagation: In the presence of molecular oxygen (O₂), the alkyl radical rapidly reacts to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another alkane molecule, forming a hydroperoxide and a new alkyl radical, thus propagating the chain reaction.
Chain Scission: The decomposition of hydroperoxides and other oxygenated intermediates can lead to the cleavage of C-C bonds, a process known as chain scission. This breaks the large this compound molecule into smaller, more volatile, and often more biodegradable fragments, such as aldehydes, ketones, and carboxylic acids. mdpi.com
The presence of both UV radiation and oxygen is crucial for this degradation pathway to proceed effectively in the environment. nih.gov
| Stage | Description | Key Reactants |
|---|---|---|
| Initiation | UV radiation provides energy to break a C-H bond, forming an alkyl radical. | Alkane, UV Light |
| Propagation | The alkyl radical reacts with O₂ to form a peroxy radical, which then reacts with another alkane molecule to form a hydroperoxide and a new alkyl radical. | Alkyl Radical, O₂, Alkane |
| Chain Scission | Decomposition of unstable hydroperoxides leads to the breaking of the carbon backbone, forming smaller oxygenated molecules. | Hydroperoxide, Heat/UV Light |
Biotic Degradation Pathways of Branched Alkanes
While abiotic processes can initiate the breakdown of this compound, the complete mineralization to carbon dioxide and water is primarily accomplished by microorganisms. researchgate.net
A wide variety of bacteria, yeasts, and fungi can utilize aliphatic hydrocarbons as a source of carbon and energy. researchgate.net The aerobic degradation of alkanes is an oxidative process. For linear alkanes, the most common pathway begins with the oxidation of a terminal methyl group to a primary alcohol. This alcohol is subsequently oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then be fully metabolized through the β-oxidation pathway. frontiersin.org
However, the degradation of branched alkanes like this compound is more complex. The presence of the propyl group at the C-4 position can sterically hinder the typical terminal oxidation and subsequent β-oxidation. nih.govdntb.gov.ua Microorganisms have therefore developed alternative strategies. One such strategy involves subterminal oxidation, where the initial attack occurs at a methylene (B1212753) (CH₂) group within the chain. frontiersin.org Another potential pathway for highly branched alkanes involves ω-oxidation, where both ends of the molecule are oxidized to form a dicarboxylic acid, which can then be further metabolized. researchgate.net
The initial and rate-limiting step in the aerobic biodegradation of alkanes is the hydroxylation of the hydrocarbon, catalyzed by a class of enzymes known as alkane hydroxylases (AHs) or monooxygenases. frontiersin.orgnih.gov Several distinct enzyme systems are capable of oxidizing branched alkanes:
Cytochrome P450 (CYP) Monooxygenases: These are versatile enzymes with a broad substrate range that includes linear and branched alkanes. Certain bacteria, such as Alcanivorax borkumensis, are known to efficiently degrade branched alkanes, and isoprenoid hydrocarbons have been shown to induce the expression of P450 enzymes in this species. nih.gov
Integral-Membrane Non-Heme Iron Monooxygenases (AlkB): This is one of the most widespread alkane hydroxylase systems. While best known for degrading medium-chain n-alkanes, some AlkB systems can also oxidize branched aliphatic compounds. frontiersin.orgresearchgate.net The system typically requires two other proteins, rubredoxin and rubredoxin reductase, to transfer electrons for the reaction. asm.org
Flavin-Binding Monooxygenases (AlmA/LadA): These enzymes are specialized for the degradation of long-chain (C₁₅-C₃₆) and very-long-chain alkanes. nih.govscispace.com Given that this compound is a C₂₀ hydrocarbon, these enzymes are highly relevant to its degradation. Studies on Alcanivorax species have shown that branched alkanes can activate the expression of AlmA. nih.gov
| Enzyme System | Typical Substrate Range | Ability to Degrade Branched Alkanes | Example Organisms |
|---|---|---|---|
| Cytochrome P450 (CYP) | Medium- to long-chain alkanes, cyclic alkanes | Yes | Alcanivorax sp., Candida sp. |
| AlkB Monooxygenase | Medium-chain alkanes (C₅-C₁₆) | Yes (in some systems) | Pseudomonas putida, Alcanivorax sp., Rhodococcus sp. |
| AlmA/LadA Monooxygenase | Long-chain alkanes (>C₁₅) | Yes | Alcanivorax sp., Geobacillus thermodenitrificans |
Microorganisms have evolved several sophisticated adaptations to effectively utilize insoluble and complex hydrocarbon substrates like this compound. frontiersin.org
Chemotaxis: Some bacteria can actively move toward a hydrocarbon source in the environment. This chemotactic response brings the cells into direct contact with their substrate, which is a critical first step for degradation. nih.govfrontiersin.org
Biosurfactant Production: To overcome the low water solubility of alkanes, many hydrocarbon-degrading bacteria produce biosurfactants. These molecules are natural emulsifiers that break down large hydrocarbon droplets into microscopic droplets, increasing the surface area available for microbial attack and facilitating uptake into the cell. frontiersin.org
Cell Surface Hydrophobicity and Biofilm Formation: Microbes can alter their cell surfaces to become more hydrophobic, allowing them to adhere directly to hydrocarbon droplets. They often form biofilms on the hydrocarbon-water interface, creating a specialized microenvironment where the degradation process is concentrated and more efficient. nih.gov
Inducible Enzyme Expression: The genes encoding alkane hydroxylases are typically under tight regulatory control and are induced only in the presence of alkanes. frontiersin.org This ensures that the cell does not waste energy producing these enzymes when no substrate is available. Research has shown that specific branched alkanes can selectively activate the expression of certain alkane hydroxylase genes, demonstrating a tailored enzymatic response. nih.gov
Metabolic Versatility: Many potent hydrocarbon-degrading bacteria possess multiple, different alkane hydroxylase systems. This genetic redundancy provides metabolic flexibility, allowing them to degrade a wide variety of both linear and branched alkanes of different chain lengths. asm.orgscispace.com
Secondary Organic Aerosol (SOA) Formation from Branched Alkane Precursors
Branched alkanes, such as this compound, are a significant component of hydrocarbons released into urban environments from sources like diesel and gasoline fuel exhaust. copernicus.orgcopernicus.org These compounds are recognized as important precursors to the formation of Secondary Organic Aerosols (SOA), which have considerable impacts on air quality, climate, and human health. copernicus.orgd-nb.info The molecular structure of these alkanes plays a critical role in their potential to form SOA upon atmospheric oxidation. copernicus.org
Gas-Phase Oxidation Mechanisms Leading to SOA
The formation of SOA from branched alkanes is a complex, multigenerational oxidation process that occurs in the gas phase. nih.govresearchgate.net The process is typically initiated by reaction with atmospheric oxidants, primarily the hydroxyl radical (OH) during the daytime. tandfonline.comyoutube.com This initial reaction abstracts a hydrogen atom from the alkane, forming an alkyl radical (R•).
In the presence of oxygen (O₂), the alkyl radical is rapidly converted to an alkyl peroxy radical (RO₂). The fate of this peroxy radical is crucial and depends on the concentration of nitrogen oxides (NOx). Under high-NOx conditions, RO₂ can react with nitric oxide (NO) to form an alkoxy radical (RO•) or an organic nitrate (B79036) (RONO₂). Under low-NOx conditions, RO₂ radicals are more likely to react with the hydroperoxyl radical (HO₂) to form hydroperoxides (ROOH) or with other RO₂ radicals. researchgate.net
The alkoxy radical (RO•) is a key intermediate that can undergo several reaction pathways:
Isomerization: The alkoxy radical can rearrange via a 1,5-H shift, leading to the formation of a hydroxyalkyl radical. This pathway is significant for linear alkanes and can lead to multifunctional, low-volatility products that readily partition to the aerosol phase. acs.org
Decomposition (Fragmentation): This involves the cleavage of a carbon-carbon bond, breaking the molecule into smaller, more volatile fragments, such as a smaller carbonyl and an alkyl radical. This pathway is particularly competitive in branched alkanes. acs.org
Reaction with O₂: This leads to the formation of a carbonyl and a HO₂ radical.
The products of these initial reactions are often more oxygenated and have lower vapor pressures than the parent alkane. researchgate.net They can undergo further oxidation in subsequent generations, leading to a cascade of increasingly functionalized and less volatile compounds. nih.govresearchgate.net When the volatility of these oxidation products becomes sufficiently low, they can partition from the gas phase to the particle phase, either by condensing onto existing aerosol particles or by forming new particles. nsf.gov First-generation SOA products identified from alkane oxidation include alkyl nitrates, 1,4-hydroxynitrates, and 1,4-hydroxycarbonyls. tandfonline.com
Influence of Branching Structure on SOA Formation Potential
The specific molecular structure of an alkane, particularly its degree of branching, is a dominant factor driving its SOA yield. nih.govresearchgate.net For a given carbon number, the SOA yield generally follows the order: cyclic alkanes > linear alkanes > branched alkanes. acs.org
The lower SOA potential of branched alkanes like this compound compared to their linear or cyclic isomers is primarily attributed to the fate of the alkoxy radical intermediates. acs.org
Reduced Autoxidation: Autoxidation is a process involving intramolecular hydrogen shifts in peroxy radicals, leading to the rapid formation of highly oxygenated organic molecules (HOMs) with extremely low volatility. These products are significant contributors to SOA formation. copernicus.orgnsf.gov Increasing the number of alkyl branches on an alkane can hinder the autoxidation process, further decreasing the potential for forming low-volatility products and thus lowering the SOA yield. copernicus.orgcopernicus.org
While branching tends to decrease SOA yield, the oxidation products of branched alkanes generally have lower vapor pressures than those of linear alkanes with the same carbon number, which could theoretically enhance partitioning to the aerosol phase. copernicus.orgcopernicus.org However, the effect of increased fragmentation and reduced autoxidation typically dominates, resulting in a net lower SOA formation potential for branched structures. acs.org
| Alkane Structure | Relative SOA Yield | Primary Reason |
|---|---|---|
| Cyclic | High | Ring-opening reactions lead to multifunctional, low-volatility products. acs.org |
| Linear | Medium | Isomerization of alkoxy radicals is favored over fragmentation. acs.org |
| Branched | Low | Alkoxy radical decomposition (fragmentation) leads to smaller, more volatile products. acs.org |
Atmospheric Fate and Transport Modeling of Branched Hydrocarbon Oxidation Products
Modeling the atmospheric fate and transport of oxidation products from branched hydrocarbons like this compound is essential for predicting their environmental impact and SOA formation. epa.gov These models integrate various physical and chemical processes to simulate the behavior of these compounds from their emission to their ultimate removal from the atmosphere. cefic-lri.org
Key components of these models include:
Chemical Mechanisms: Explicit chemical models, such as the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A), are used to generate detailed gas-phase oxidation schemes for specific alkanes. nih.govresearchgate.net These mechanisms predict the distribution of oxidation products and their properties, which are then used as inputs for larger-scale models. copernicus.org
Transport and Dispersion: Models simulate how pollutants are moved through the atmosphere by advection (wind) and turbulence. cefic-lri.org This requires meteorological data as a primary input. epa.gov
Gas-Particle Partitioning: The models calculate the distribution of semi-volatile oxidation products between the gas and aerosol phases based on their vapor pressure, the ambient temperature, and the concentration of pre-existing aerosol particles. d-nb.infonsf.gov
Deposition: The models account for the removal of both gaseous and particulate compounds from the atmosphere through wet deposition (scavenging by rain and clouds) and dry deposition (direct uptake by surfaces like vegetation and soil). cefic-lri.org
Multimedia fate and transport models can be used to understand the broader environmental behavior of these substances, considering their partitioning not just within the atmosphere but also to other environmental compartments like soil and water. nih.gov For complex atmospheric processes like SOA formation, specific models such as the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are employed. These models can simulate multiphase reactions and require detailed product distributions from explicit gas-phase mechanisms to predict SOA mass. copernicus.orgcopernicus.org The accuracy of these models in predicting SOA from branched alkanes is an active area of research, as the complex reaction pathways, particularly the competition between fragmentation and functionalization, present significant challenges. copernicus.org
Applications and Advanced Materials Science Integration
Role of Branched Alkanes in Specialized Lubricant Formulations
The molecular architecture of alkanes plays a crucial role in determining the viscosity and its response to temperature changes. Generally, for smaller alkanes, branched isomers tend to have lower viscosities compared to their linear counterparts due to reduced surface area and consequently weaker van der Waals forces. stackexchange.commonash.eduechemi.com However, as the carbon chain length increases into the range relevant for lubricants, this trend can be more complex.
The introduction of branches disrupts the ability of the long alkane chains to pack efficiently. This disruption has a profound effect on the pour point of the lubricant, which is the lowest temperature at which the oil will still flow. Linear alkanes, or n-alkanes, have a greater tendency to crystallize at lower temperatures, leading to a higher pour point. The branching in molecules like 4-n-Propylheptadecane introduces steric hindrance that inhibits crystallization, thereby improving the low-temperature fluidity of the lubricant.
Furthermore, the degree and position of branching influence the viscosity index (VI), a measure of how much the viscosity of an oil changes with temperature. A higher VI indicates a smaller, more desirable change in viscosity over a range of operating temperatures. While highly branched structures can sometimes lead to a lower VI compared to lightly branched or linear alkanes, strategic placement of branches can enhance this property.
Table 1: Illustrative Comparison of Rheological Properties of Linear vs. Branched Alkanes
| Property | Linear Alkane (e.g., n-Heptadecane) | Branched Alkane (e.g., this compound) | Impact of Branching |
| Pour Point | Higher | Lower | Improves low-temperature performance |
| Viscosity Index (VI) | Generally High | Can be high with optimal branching | Dependent on branch structure |
| Viscosity at Low Temp | Higher (prone to solidification) | Lower (maintains fluidity) | Enhances cold-start lubrication |
| Viscosity at High Temp | Lower | Generally higher than linear isomer | Provides a more stable lubricating film |
Note: The values in this table are illustrative and represent general trends. Actual values for this compound would require empirical measurement.
The performance of a lubricant is intrinsically linked to its molecular structure. For branched alkanes like this compound, the following relationships are critical:
Branch Length and Position: The length and location of the alkyl branches affect the lubricant's viscosity and thermal stability. Shorter branches, such as methyl groups, can be particularly effective at lowering the pour point without significantly compromising the viscosity index. The position of the branch along the main chain also plays a role; central branching can lead to a higher VI.
Degree of Branching: A higher degree of branching generally leads to a lower pour point but may also result in a lower viscosity index and reduced thermal-oxidative stability. Therefore, an optimal balance is sought in lubricant formulations.
Research using nonequilibrium molecular dynamics simulations has shown that the addition of short, flexible branches to alkanes can lead to a significant enhancement in viscosity. wisconsin.edu This is a crucial factor in maintaining a robust lubricating film under high shear conditions.
Integration of Branched Alkanes in Polymer Chemistry and Soft Matter Systems
Branched alkanes, including structures analogous to this compound, serve as valuable model compounds and additives in the field of polymer science. Their well-defined molecular structures allow for systematic studies of fundamental polymer properties.
The crystallization of polymers is a complex process that dictates many of the material's final properties, such as its mechanical strength and thermal stability. youtube.comuc.edumdpi.com Linear alkanes have long been used as model systems to understand the fundamental aspects of polymer crystallization. nih.gov Branched alkanes like this compound can extend this research by providing insights into how chain irregularities affect the crystallization process.
By studying the crystallization behavior of polymers in the presence of branched alkanes, researchers can elucidate the following:
Effect of Branching on Lamellar Thickness: The branches on the alkane molecules can interfere with the folding of polymer chains into crystalline lamellae, potentially leading to thinner and less perfect crystals.
Nucleation and Growth Kinetics: The presence of branched alkanes can influence the rate of both nucleation and crystal growth in a polymer matrix.
Phase Behavior in Polymer-Alkane Mixtures: Understanding the phase diagram of a polymer-alkane system is crucial for controlling the morphology of the final material. acs.org
Table 2: Potential Research Applications of this compound in Polymer Crystallization Studies
| Research Area | Role of this compound | Expected Insights |
| Polyethylene Crystallization | Model for branched side chains | Understanding the impact of branch size and frequency on crystal structure and melting point. |
| Fractionation of Polymers | Solvent in fractionation processes | Separation of polymer chains based on their crystallizability. |
| Epitaxial Crystallization | Substrate for polymer crystallization | Investigating the templating effect of ordered alkane monolayers on polymer chain alignment. |
The miscibility and phase behavior of polymer blends are governed by thermodynamic principles, where small changes in molecular architecture can have significant consequences. psu.eduresearchgate.netslideshare.net Branched alkanes can be used as probes to study the thermodynamics of mixing in polyolefin blends. The introduction of a branched alkane into a polymer blend can alter the Flory-Huggins interaction parameter, which describes the interaction energy between the components of the blend.
Long-chain branching is known to significantly narrow the miscibility window of polyolefin blends. By systematically studying blends containing well-defined branched alkanes, a better understanding of the entropic and enthalpic contributions to the free energy of mixing can be achieved. This knowledge is crucial for designing compatible polymer blends with desired properties.
Advanced Separation Processes Utilizing Hydrocarbon Properties
The separation of alkanes, particularly the separation of linear from branched isomers, is a critical process in the petrochemical industry, for example, to improve the octane (B31449) number of gasoline. nih.gov The distinct physical properties of branched alkanes, such as their shape and size, are exploited in advanced separation technologies.
Porous materials like zeolites and metal-organic frameworks (MOFs) are at the forefront of adsorptive separation processes. rsc.orgberkeley.edunih.gov These materials have precisely defined pore structures that can differentiate between molecules based on their kinetic diameter and shape.
Molecular Sieving: Zeolites with specific pore diameters can selectively allow linear alkanes to enter their pores while excluding bulkier branched isomers like this compound. nih.gov
Thermodynamically Controlled Separation: MOFs can be designed with pore geometries and surface functionalities that lead to preferential adsorption of certain isomers based on thermodynamic interactions. nih.govresearchgate.net For instance, some MOFs have shown the ability to separate hexane (B92381) isomers based on their degree of branching. nih.gov
The retention time of branched alkanes in gas chromatography is another example of a separation process that relies on their physical properties. unl.edu On non-polar stationary phases, branched alkanes generally have shorter retention times than their linear counterparts of the same carbon number. phytochemia.comnist.govphenomenex.comshimadzu.be This is because their more compact structure leads to weaker interactions with the stationary phase. The specific retention index of this compound would depend on the column and conditions used but would be influenced by its unique branched structure.
Table 3: Separation Techniques for Branched Alkanes
| Technique | Principle of Separation | Role of Branching |
| Adsorption (Zeolites) | Size exclusion (molecular sieving) | Branched molecules are excluded from pores that admit linear alkanes. |
| Adsorption (MOFs) | Shape selectivity and preferential binding | The specific shape and size of branched isomers lead to different adsorption enthalpies. |
| Gas Chromatography | Differential partitioning between mobile and stationary phases | Branching reduces the strength of intermolecular forces, leading to shorter retention times on non-polar columns. |
Geochemical and Biomarker Applications of Branched Alkanes
The study of branched alkanes, a class of saturated hydrocarbons, provides significant insights into historical geological and environmental conditions. While specific research focusing exclusively on this compound is not extensively available in public scientific literature, the broader category of branched alkanes serves as a crucial area of geochemical analysis. These compounds are recognized for their role as molecular fossils and environmental tracers, offering clues about the origin and evolution of organic matter in sedimentary rocks.
Occurrence as Molecular Fossils and Environmental Tracers
Branched alkanes are considered valuable molecular fossils, or biomarkers, because their carbon skeletons are derived from the lipids of once-living organisms. These structures can remain preserved in sedimentary rocks for millions of years, providing a chemical fingerprint of past life and environments. The stability of these compounds allows them to persist through geological time, largely unaltered, thus encapsulating information about their biological precursors.
The application of branched alkanes as environmental tracers is predicated on their ability to indicate specific sources of organic matter. Different organisms synthesize distinct patterns of branched alkanes. By analyzing the distribution and structure of these compounds in environmental samples, such as sediments or crude oil, scientists can infer the types of organisms that contributed to the organic matter. This can help in reconstructing past ecosystems and understanding the processes of sediment deposition and oil formation.
However, it is important to note that specific studies detailing the occurrence and utility of this compound as a distinct molecular fossil or environmental tracer are not prominent in available research. The focus of most geochemical studies tends to be on more abundant or diagnostically significant branched alkanes.
Origin and Distribution in Sedimentary Organic Matter
The origin of branched alkanes in sedimentary organic matter is tied to the cellular lipids of various organisms, primarily bacteria and algae. Certain bacterial species are known to produce branched-chain fatty acids, which are considered the precursors to branched alkanes found in sediments. Through geological processes such as diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock), these fatty acids undergo transformations that result in the formation of stable branched alkanes.
The distribution of these alkanes within sedimentary layers can provide information about the environmental conditions at the time of deposition. For instance, variations in the types and concentrations of branched alkanes can reflect changes in the microbial communities, which in turn are influenced by factors like temperature, pH, and oxygen levels.
While the general principles of the origin and distribution of branched alkanes are well-established, specific data on the prevalence and source organisms for this compound in sedimentary organic matter are not specifically documented in accessible scientific literature. Therefore, a detailed account of its specific distribution patterns in various sedimentary basins cannot be provided at this time.
Conclusion and Future Research Directions
Synthesis of Current Understanding on 4-n-Propylheptadecane and Related Branched Alkanes
This compound is a saturated hydrocarbon with the chemical formula C₂₀H₄₂. nist.govnist.gov As a branched alkane, its structure consists of a seventeen-carbon main chain (heptadecane) with a propyl group attached to the fourth carbon atom. nist.govnist.gov The study of branched alkanes is crucial as they are fundamental components of fuels and chemical feedstocks. Their molecular structure, particularly the degree and position of branching, significantly influences their physical properties, such as boiling point and viscosity, and their chemical behavior. intofuture.orgresearchgate.net
The fragmentation of branched alkanes in mass spectrometry is a key area of understanding. Cleavage tends to occur at the branching point because it leads to the formation of more stable secondary or tertiary carbocations. jove.com This characteristic results in mass spectra where the molecular ion peak may be weak or entirely absent, a distinguishing feature compared to their linear counterparts. jove.com The nomenclature of these complex molecules follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), which involves identifying the longest continuous carbon chain as the parent chain and naming the branches as alkyl substituents. youtube.comlibretexts.org
General properties of this compound can be inferred from data on similar long-chain branched alkanes. These compounds are typically nonpolar, colorless liquids with low reactivity under normal conditions. Their combustion is a highly exothermic reaction, releasing significant energy, which is the basis for their use as fuels.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₄₂ |
| Molecular Weight | 282.5475 g/mol |
| CAS Registry Number | 55044-10-5 |
Identification of Knowledge Gaps and Emerging Research Challenges
The most significant knowledge gap is the profound lack of empirical data and dedicated research specifically on this compound. Publicly available databases offer basic identifiers but lack comprehensive experimental data on its thermophysical properties (e.g., melting point, boiling point, density), spectroscopic characterization (e.g., detailed NMR, IR spectra), and toxicological or environmental fate profiles.
Emerging research challenges in the broader field of branched alkanes include:
Selective Synthesis: Achieving high selectivity for a specific isomer like this compound from a complex mixture of reaction products remains a formidable challenge. researchgate.net Most synthetic methods produce a wide distribution of isomers.
Complex Mixture Analysis: Accurately identifying and quantifying individual branched alkane isomers within complex hydrocarbon matrices, such as crude oil or the products of Fischer-Tropsch synthesis, requires highly advanced analytical techniques. nih.gov
Structure-Property Correlation: While general trends are known, precisely correlating the type and position of branching with macroscopic properties for large alkanes is an ongoing area of research, often requiring sophisticated computational modeling. intofuture.org
Biodegradation Pathways: The microbial degradation of highly branched alkanes is generally slower than that of their linear isomers. nih.gov The specific enzymes and metabolic pathways involved in the breakdown of complex structures like this compound are not well understood.
Future Directions in Synthetic Methodologies for Complex Hydrocarbons
The synthesis of complex hydrocarbons is evolving beyond traditional methods, driven by the need for sustainability and precision. Future directions include:
Advanced Catalysis in Fischer-Tropsch Synthesis (FTS): FTS converts synthesis gas (syngas) into hydrocarbons. rsc.org Future research will focus on developing catalysts (e.g., iron, cobalt) with tailored active sites to control carbon-carbon coupling and isomerization, thereby narrowing the product distribution and potentially targeting specific branched alkanes. rsc.orgpnas.org
Hydrothermal Synthesis: Recent discoveries have shown that long-chain hydrocarbons (up to C24) can be synthesized via hydrothermal reduction of bicarbonate using common metals like iron and cobalt as catalysts. pnas.org This method, which mimics natural geochemical processes, offers a novel, solvent-free route for hydrocarbon production and warrants further exploration for controlling branching.
Upcycling of Plastic Waste: The catalytic conversion of waste polymers, such as polyethylene, into valuable branched alkanes is a promising avenue for a circular economy. researchgate.net Research is focused on designing catalysts that can control the cracking and isomerization steps to produce high-yields of gasoline-range branched alkanes, which improve octane (B31449) ratings. researchgate.net
Stepwise Noncovalent Synthesis: Inspired by total synthesis in organic chemistry, researchers are exploring multistep approaches that combine covalent and noncovalent reactions to build complex molecular systems with high precision. nih.gov While currently focused on supramolecular chemistry, these principles could one day be applied to the controlled construction of complex hydrocarbon skeletons.
Advancements in Analytical and Computational Techniques for Branched Alkane Systems
Progress in understanding branched alkanes is intrinsically linked to the development of more powerful analytical and computational tools.
Advanced NMR Spectroscopy: Techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR are being developed to characterize complex mixtures of linear and branched alkanes, even when confined within porous media like catalyst supports. nih.gov This allows for in-situ analysis of reaction products.
High-Resolution Mass Spectrometry: Continued improvements in mass spectrometry, including ionization techniques and mass analyzers, will enable more detailed structural elucidation of complex isomers and help in identifying them in trace amounts in environmental or industrial samples.
Quantum Chemical Methods: Ab initio and Density Functional Theory (DFT) methods are increasingly used to accurately compute thermochemical properties like the enthalpy of formation for branched alkanes. acs.org These calculations can fill data gaps where experimental measurements are difficult or unavailable.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models, which use machine learning and chemical graph theory, are becoming more sophisticated. intofuture.orgacs.org By correlating molecular descriptors (such as topological indices that quantify branching) with physical properties, these models can predict the behavior of unstudied molecules like this compound. acs.orgmdpi.com
Prospective Contributions to Environmental Chemistry and Materials Science
Although a minor component of the vast hydrocarbon landscape, the study of this compound and related branched alkanes has prospective implications for both environmental and materials science.
Environmental Chemistry: Understanding the fate of specific branched alkanes is crucial for environmental risk assessment. The combustion of all fossil-fuel-derived alkanes releases greenhouse gases. fastercapital.com Research into the biodegradation of branched alkanes by psychrotrophic and other microorganisms can inform bioremediation strategies for hydrocarbon-contaminated sites in cold regions and beyond. nih.gov While many alkanes are not expected to persist in the environment, understanding the pathways for those that degrade more slowly is a key research area. industrialchemicals.gov.au
Materials Science: Branched alkanes are critical for fuel performance, particularly in enhancing the octane number of gasoline. researchgate.net As the world transitions to more sustainable energy sources, hydrocarbons will increasingly be sourced from biomass or CO₂. aiche.org Synthetic methodologies that can produce tailored branched alkanes could lead to high-performance biofuels or specialty lubricants. Furthermore, as fundamental building blocks, complex hydrocarbons are the starting point for a vast array of materials, including polymers and specialty chemicals. ncert.nic.in
Q & A
Q. What are the established synthetic routes for 4-n-Propylheptadecane, and how can their efficiency be optimized?
- Methodological Answer : The synthesis of this compound typically involves catalytic hydrogenation of unsaturated precursors (e.g., alkenes) or alkylation reactions using Grignard reagents. To optimize efficiency:
- Design of Experiments (DOE) : Systematically vary parameters such as catalyst type (e.g., Pd/C vs. PtO₂), temperature (e.g., 25°C vs. 60°C), and reaction duration.
- Data Collection : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).
- Statistical Analysis : Use ANOVA to identify significant factors affecting yield .
Q. Example Spectral Data :
| Technique | Key Marker | Expected Value |
|---|---|---|
| ¹H NMR | Propyl branch CH₂ | δ 1.2–1.4 ppm |
| GC-MS | Molecular ion (M⁺) | m/z 268 |
Advanced Research Questions
Q. How can researchers design experiments to investigate the thermodynamic properties of this compound under varying environmental conditions?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure phase transitions (melting point, enthalpy of fusion) across temperature gradients (e.g., -50°C to 100°C).
- Pressure-Variation Studies : Use high-pressure reactors to assess compressibility and phase behavior.
- Replication : Conduct triplicate trials to account for instrumental variability.
- Statistical Reporting : Include confidence intervals for enthalpy values .
Q. Example Thermodynamic Data :
| Temperature (°C) | Enthalpy of Fusion (kJ/mol) | 95% CI |
|---|---|---|
| -30 | 15.2 | ±0.8 |
| 25 | N/A (liquid phase) | — |
Q. What methodologies are recommended for resolving contradictions in experimental data related to the reaction kinetics of this compound?
- Methodological Answer :
- Cross-Validation : Compare kinetic data from multiple methods (e.g., UV-Vis spectroscopy vs. GC-MS).
- Error Analysis : Calculate percentage error and standard deviation for rate constants.
- Bayesian Statistics : Model uncertainties in rate measurements using Markov Chain Monte Carlo (MCMC) simulations.
- Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
Q. Example Contradiction Analysis :
| Method | Rate Constant (k, s⁻¹) | Uncertainty (±) |
|---|---|---|
| UV-Vis | 0.045 | 0.003 |
| GC-MS | 0.038 | 0.005 |
Methodological Considerations
- Data Presentation : Raw data should be archived in appendices, with processed data (e.g., normalized yields, statistical summaries) in the main text .
- Reproducibility : Document experimental protocols in detail, including instrument calibration steps and solvent purity thresholds .
- Ethical Compliance : Adhere to safety guidelines for handling hydrocarbons, including fume hood use and waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
